![molecular formula C24H18FN5O2 B2879734 6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923680-90-4](/img/structure/B2879734.png)
6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H18FN5O2 and its molecular weight is 427.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental and Health Impact Studies
Research has explored the environmental exposure and health impacts of various compounds, including organophosphorus (OP) and pyrethroid (PYR) pesticides, which share some structural or functional similarities with fluorinated pyrimidines. Such studies aim to understand the extent of exposure among specific populations, such as children, and the potential health risks associated with these chemicals. For instance, Babina et al. (2012) investigated the exposure to OPs and PYRs in South Australian preschool children, highlighting the importance of assessing environmental exposure to neurotoxic insecticides for public health policy development Environmental international.
Pharmacokinetic and Metabolism Studies
Pharmacokinetic studies of fluorinated pyrimidines, such as 590-S (PH-FU), have been conducted to understand their absorption, distribution, metabolism, and excretion (ADME) profiles in human patients. These studies provide valuable insights into the therapeutic index, blood concentration profiles, and tissue distribution of these compounds, offering a basis for optimizing dosages and reducing the risks of adverse effects Gan to kagaku ryoho. Cancer & chemotherapy.
Diagnostic and Therapeutic Applications
Compounds like "6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine" could potentially find applications in diagnostic and therapeutic settings. For example, the use of fluorinated pyrimidine analogs in PET imaging for receptor binding studies in healthy volunteers showcases the diagnostic applications of such compounds in understanding receptor distribution and function in the human brain Nuclear medicine and biology.
Cancer Research
Fluorinated pyrimidines are extensively studied for their roles in cancer treatment, particularly in the modulation of chemotherapeutic efficacy and the management of adverse effects. Research into the mechanisms of action, therapeutic efficacy, and strategies to mitigate toxicity is crucial for optimizing cancer treatment protocols. The study of metabolic and therapeutic effects of compounds like allopurinol in conjunction with fluoropyrimidines in leukemia patients offers insights into managing chemotherapy-induced toxicities The American Journal of Medicine.
properties
IUPAC Name |
9-(4-fluorophenyl)-11-(4-methoxyphenyl)-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O2/c1-31-17-12-8-14(9-13-17)22-20-21(26-24-27-28-29-30(22)24)18-4-2-3-5-19(18)32-23(20)15-6-10-16(25)11-7-15/h2-13,22-23H,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMFAJHOXRWGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)F)NC6=NN=NN26 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2879651.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2879652.png)
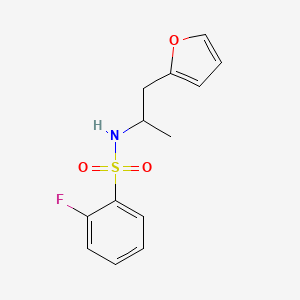


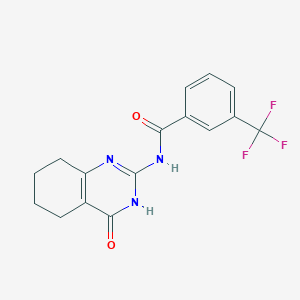
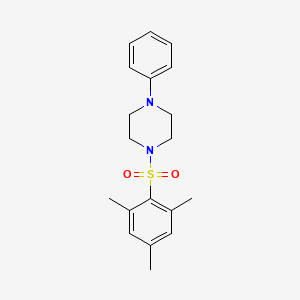
![(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2879664.png)

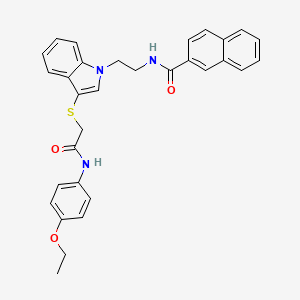
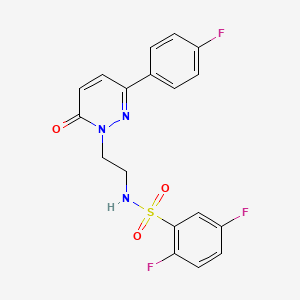


![2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide](/img/structure/B2879673.png)